1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine
Description
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropiperidine groups
Properties
Molecular Formula |
C12H13BrF2N2O2 |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
1-(5-bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C12H13BrF2N2O2/c1-8-6-11(17(18)19)10(7-9(8)13)16-4-2-12(14,15)3-5-16/h6-7H,2-5H2,1H3 |
InChI Key |
HLLUYHKDCQIGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N2CCC(CC2)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Piperidine Formation: Formation of the piperidine ring, often through cyclization reactions.
Fluorination: Introduction of fluorine atoms to the piperidine ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its therapeutic potential:
- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds can exhibit antimicrobial properties. The presence of bromine and nitro groups may enhance the biological activity against various pathogens.
- Anticancer Research : The structural modifications in piperidine derivatives have been linked to anticancer properties. Studies are ongoing to evaluate the efficacy of 1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine in inhibiting cancer cell proliferation.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules:
- Building Block for Drug Synthesis : Its unique structure allows it to be used as a building block for synthesizing other pharmaceuticals, particularly those targeting central nervous system disorders due to its piperidine ring.
- Functionalization : The presence of functional groups (bromo, nitro) provides sites for further chemical modifications, enabling the development of analogs with potentially improved pharmacological profiles.
Biological Studies
Research involving this compound focuses on understanding its interactions at the molecular level:
- Receptor Binding Studies : Investigations into how this compound interacts with biological receptors can provide insights into its mechanism of action, which is crucial for drug design.
- Toxicological Assessments : Given its classification as an irritant, studies are necessary to evaluate its safety profile and potential toxic effects when used in biological systems.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine can be compared with similar compounds such as:
5-Bromo-4-methyl-2-nitroaniline: Similar structure but lacks the piperidine and fluorine groups.
1-(5-Bromo-4-methyl-2-nitrophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
4-(5-Bromo-4-methyl-2-nitrophenyl)thiomorpholine: Contains a thiomorpholine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(5-Bromo-4-methyl-2-nitrophenyl)-4,4-difluoropiperidine is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C12H13BrF2N2O2
- Molecular Weight: 335.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Binding: The presence of bromine and nitro groups enhances its binding affinity to certain receptors, potentially modulating neurotransmitter activity.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µg/mL. This suggests a promising role in developing new antimicrobial agents.
- Anticancer Properties : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM across different cancer types. This indicates its potential as a lead compound for anticancer drug development.
- Neuropharmacological Effects : In vitro studies have indicated that the compound can modulate GABAergic and glutamatergic neurotransmission, which may have implications for treating anxiety and depression-related disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Bromo-5-nitrophenol | Lacks piperidine ring; exhibits lower receptor affinity | Moderate antibacterial activity |
| 1-(5-Bromo-2-nitrophenyl)-piperidine | Similar structure but less fluorination; lower stability | Limited anticancer effects |
| 4-(2-Bromo-5-methyl-4-nitrophenyl)morpholine | Morpholine ring alters binding dynamics; different pharmacological profile | Reduced neuropharmacological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
